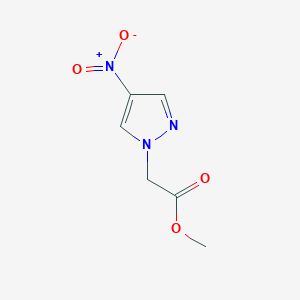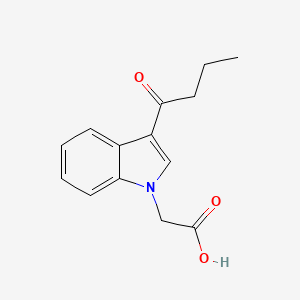
(3-Butyryl-1H-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Butyryl-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 892676-98-1. It has a molecular weight of 245.28 g/mol . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of “(3-Butyryl-1H-indol-1-yl)acetic acid” is C14H15NO3 . The InChI Code is 1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“(3-Butyryl-1H-indol-1-yl)acetic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antibacterial and Anti-enzymatic Potentials: A study by Rubab et al. (2017) demonstrated the synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid, showing notable antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds also exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, suggesting therapeutic potential against inflammatory ailments.
Analytical Chemistry
- Chromatographic Analysis: A method involving micellar liquid chromatography with fluorimetric detection was developed for determining plant growth regulators, including indol 3-yl butyric acid, as discussed by Sánchez et al. (1996). This method provides a valuable analytical tool for assessing concentrations of such compounds in biological samples.
Plant Physiology
- Role in Plant Growth: Indole-3-butyric acid (a related compound) is known to influence root formation in plants, as explored by Nordström et al. (1991). Their study on pea cuttings showed that this compound significantly impacts the internal levels of auxins, crucial for root development.
Genetic Studies
- Understanding Auxin Response: Research by Zolman et al. (2000) identified mutants in Arabidopsis thaliana that were resistant to indole-3-butyric acid but sensitive to indole-3-acetic acid, offering insights into the genetic basis of plant response to different auxins.
Organic Chemistry and Synthesis
- Synthesis of Novel Compounds: Ghandi et al. (2012) discussed the synthesis of novel indoloketopiperazine derivatives using 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a three-component Ugi reaction, expanding the possibilities for chemical synthesis using indole derivatives Ghandi et al. (2012).
Environmental Chemistry
- Photocatalytic Degradation: A comparative study on the photocatalytic degradation of indole-3-acetic acid and indole-3-butyric acid, involving titanium dioxide, was conducted by Qamar and Muneer (2005). This study provides insights into environmental remediation techniques for pesticide derivatives.
Biochemistry
- Auxin Degradation Pathway: Gazarian et al. (1998) identified skatolyl hydroperoxide during the plant peroxidase-catalysed degradation of indol-3-yl acetic acid, offering a deeper understanding of the biochemical pathways involved in plant hormone degradation Gazarian et al. (1998).
Microbiology
- Occurrence in Microorganisms: White (1987) reported the identification of indole-3-acetic acid and related compounds in the archaebacterium Sulfolobus acidocaldarius, highlighting the presence of these compounds in diverse biological systems White (1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-butanoylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZDOGFNNCVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407375 |
Source


|
| Record name | 2-(3-butanoylindol-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butyryl-1H-indol-1-yl)acetic acid | |
CAS RN |
892676-98-1 |
Source


|
| Record name | 2-(3-butanoylindol-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

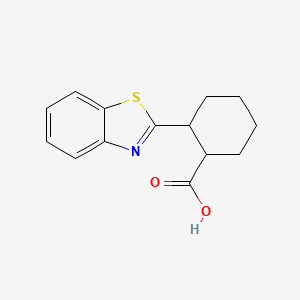
![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
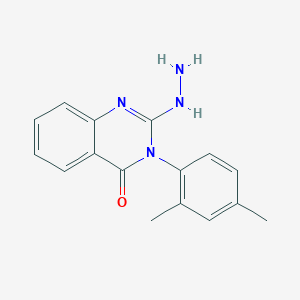
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)
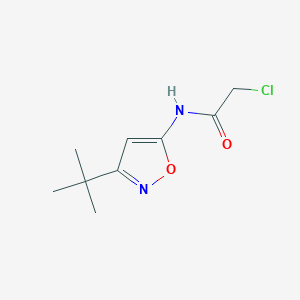
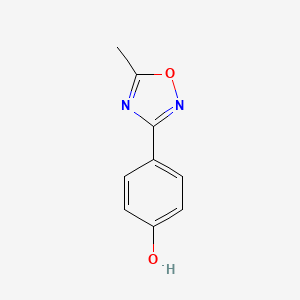
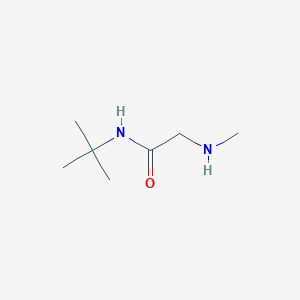
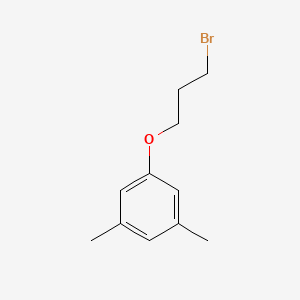
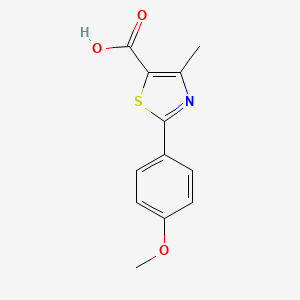
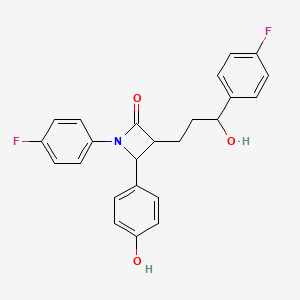

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)
